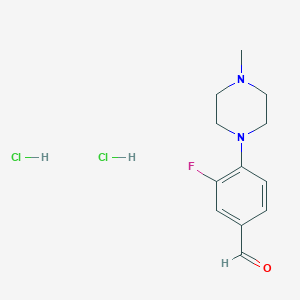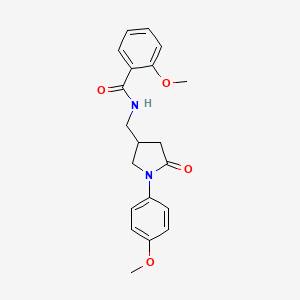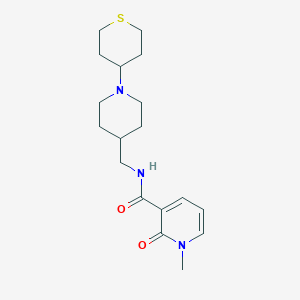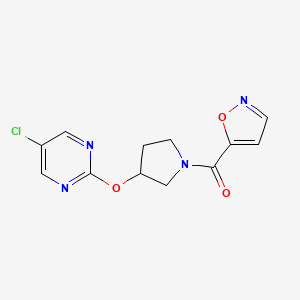
2,6-Dimethyl-3,4-dihydro-2H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-3,4-dihydro-2H-pyran-4-one is a chemical compound with the molecular formula C7H10O3 . It is also known by other names such as 3,3-Dimethylglutaric anhydride, β,β-Dimethylglutaric anhydride, Glutaric anhydride, β,β-dimethyl-, Glutaric anhydride, 3,3-dimethyl-, and 3,3-Dimethyladipic anhydride .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-3,4-dihydro-2H-pyran-4-one can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C7H10O3/c1-7(2)3-5(8)10-6(9)4-7/h3-4H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dimethyl-3,4-dihydro-2H-pyran-4-one include a molecular weight of 142.1525 . The compound has a boiling point of 86 °C and a density of 0.922 g/mL at 25 °C . The refractive index n20/D is 1.440 (lit.) .Wissenschaftliche Forschungsanwendungen
- Details : In the presence of phenolsulfonic acid-formaldehyde resin catalyst, alcohols react with this compound to form tetrahydropyranyl ethers. These ethers find use in protecting functional groups during organic synthesis .
- Details : Tetrahydropyran derivatives have diverse applications in medicinal chemistry, natural product synthesis, and materials science .
- Details : These inhibitors have antimicrobial properties and are investigated for their potential therapeutic applications .
- Details : σ1 receptors play a role in various cellular processes, including neuroprotection, modulation of calcium channels, and stress responses. Ligands targeting these receptors have implications in neuropharmacology and neurodegenerative diseases .
- Details : β-lapachone has been isolated from the lapacho tree (Tabebuia impetiginosa or Tabebuia avellanedae). Its synthetic counterpart, 3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione (ARQ 501), demonstrates anticancer activity .
Tetrahydropyranylation of Alcohols
Synthesis of Tetrahydropyran Derivatives
Myeloperoxidase Inhibitors
Selective σ1 Receptor Ligands
Anticancer Activity
Other Applications
Safety and Hazards
While specific safety and hazard information for 2,6-Dimethyl-3,4-dihydro-2H-pyran-4-one is not available, related compounds such as 3,4-Dihydro-2H-pyran are classified as flammable liquids and can cause skin irritation and serious eye irritation . They may also cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Wirkmechanismus
Target of Action
It’s known that this compound is a product of the maillard reaction , which involves a reaction between amino acids and reducing sugars. The Maillard reaction is a form of non-enzymatic browning, a vital process in culinary applications, pharmaceuticals, and physiology.
Mode of Action
It’s known that the compound is formed in the intermediate stage of the maillard reaction . This reaction involves a complex series of steps, including the condensation of a sugar and an amino acid, followed by cyclization, rearrangement, and dehydration steps .
Biochemical Pathways
It’s known that the compound is a product of the maillard reaction , which can affect various biochemical pathways, including those involved in the formation of advanced glycation end-products (AGEs). AGEs are implicated in various pathological conditions, including diabetes, aging, and neurodegenerative diseases.
Result of Action
It’s known that the compound has antioxidant properties . Specifically, it has been found that one molecule of this compound can scavenge two free radicals , which suggests that it could play a role in protecting cells from oxidative damage.
Action Environment
The action of 2,6-Dimethyl-3,4-dihydro-2H-pyran-4-one can be influenced by various environmental factors. For instance, the Maillard reaction, which leads to the formation of this compound, is influenced by factors such as temperature, pH, and the presence of oxygen . Furthermore, the compound’s antioxidant activity could be influenced by the presence of other antioxidants or pro-oxidants in the environment .
Eigenschaften
IUPAC Name |
2,6-dimethyl-2,3-dihydropyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-3-7(8)4-6(2)9-5/h3,6H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKXIEUYDYWTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-3,4-dihydro-2H-pyran-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine](/img/structure/B2804137.png)

![3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride](/img/structure/B2804139.png)
![3-Butyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2804141.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2804143.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2804144.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2804145.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methylphenyl)acetamide](/img/structure/B2804146.png)
![5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2804147.png)
![2-cyclohexyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2804148.png)
![[(4R,8Ar)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol](/img/structure/B2804149.png)